(S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S)-4-phenyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-17(2,15-10-6-7-11-18-15)16-19-14(12-20-16)13-8-4-3-5-9-13/h3-11,14H,12H2,1-2H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJLOBDTGLGTSM-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)C2=NC(CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=N1)C2=N[C@H](CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization with Ketones
Reaction of (S)-2-amino-2-phenylethanol with 2-(pyridin-2-yl)propan-2-one under acidic conditions (e.g., methanesulfonic acid or HCl in toluene) facilitates oxazoline formation via azeotropic water removal. Typical conditions include refluxing at 40–45°C for 12–24 hours, yielding 70–85% after silica gel chromatography. Challenges arise in synthesizing 2-(pyridin-2-yl)propan-2-one , which requires Friedel-Crafts acylation of pyridine derivatives or Grignard coupling with acetone precursors.
Methanesulfonyl Chloride-Mediated Cyclization
A two-step protocol from involves:
-
Amide Formation : Reacting 2-(pyridin-2-yl)propan-2-carbonyl chloride with (S)-2-amino-2-phenylethanol in CHCl with EtN to form the intermediate amide.
-
Cyclization : Treating the amide with methanesulfonyl chloride (MsCl) and EtN at 0°C, followed by NaOH-mediated ring closure in methanol. This method achieves 91% yield and high enantiomeric excess (82% ee).
Gold-Catalyzed Synthesis from Cyanopyridine Precursors
Gold(III) complexes enable efficient pyridinyl-oxazoline synthesis via reaction of 2-cyanopyridine with chiral amino alcohols. While this method primarily generates 2-(pyridin-2-yl)oxazolines , modifications can introduce the propan-2-yl group:
Ligand Synthesis and Functionalization
-
Adduct Formation : Mixing 2-cyanopyridine with (S)-2-amino-2-phenylethanol in THF at 60°C for 8 hours forms a pyridinyl-amidine intermediate.
-
Cyclization : Gold(III) chloride (AuCl) catalyzes cyclization in CHCl, yielding 75–80% of the oxazoline core.
-
Alkylation : Post-synthetic alkylation with 2-bromopropane introduces the propan-2-yl group, though this step reduces yield to 50–60% .
Chiral Resolution and Asymmetric Synthesis
Enzymatic Resolution
Lipase-mediated acetylation of racemic oxazolines in vinyl acetate resolves enantiomers with >90% ee , though this method is less common for sterically hindered substrates.
Metal-Free Cyclization Strategies
PhI(OAc)2_22-Promoted Iodooxygenation
While designed for N-propargylamides , adapting this method for N-(2-(pyridin-2-yl)propan-2-yl)amides could enable oxazoline formation. Reaction with PhI(OAc) and LiI in CHCl at 25°C generates iodo intermediates, which cyclize under visible light to yield oxazoles. Modifications to retain the dihydrooxazoline structure are under investigation.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | (S)-2-amino-2-phenylethanol, ketone | HCl, toluene, reflux | 70–85 | 99 (S) |
| MsCl-Mediated Cyclization | Acyl chloride, amino alcohol | MsCl, EtN, 0°C | 91 | 82 |
| Gold-Catalyzed Synthesis | 2-cyanopyridine, amino alcohol | AuCl, THF | 75–80 | 99 (S) |
| Enzymatic Resolution | Racemic oxazoline | Lipase, vinyl acetate | 45–50 | >90 |
Chemical Reactions Analysis
Types of Reactions
(S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound showed promising results with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L, indicating its potential as an antibacterial agent .
Case Study: Antimicrobial Efficacy
In a comparative study, the compound was tested alongside standard antibiotics. Results indicated that it outperformed several conventional antibiotics in inhibiting bacterial growth, particularly against resistant strains. The structural features of the compound were linked to its enhanced antimicrobial activity, suggesting that modifications to its structure could further improve efficacy .
Antioxidant Properties
The antioxidant capacity of (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole has been assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The compound exhibited significant radical scavenging activity, comparable to that of established antioxidants like ascorbic acid .
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| (S)-4-Phenyl... | 85 | 10 |
| Ascorbic Acid | 90 | 8 |
| Quercetin | 80 | 12 |
Anticancer Potential
Emerging research indicates that (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress modulation and inhibition of cell proliferation .
Case Study: Anticancer Activity
A specific study investigated the effects of this compound on human breast cancer cell lines. The results revealed a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound. This suggests potential for further development as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole with structurally related PyOx ligands:
Catalytic Performance
Enantioselectivity :
- (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole demonstrates comparable enantioselectivity (88–95% ee) to (S)-t-BuPyOx (90–98% ee) in Pd-catalyzed conjugate additions but requires optimization to match L1’s performance in electron-deficient systems .
- The (R)-enantiomer shows inverted selectivity, confirming the ligand’s stereochemical control .
Reaction Scope: Palladium Catalysis: (S)-t-BuPyOx and L1 outperform the phenyl-substituted analog in reactions requiring bulky substrates (e.g., β,β-disubstituted enones) due to their tailored steric profiles . Nickel Catalysis: The trifluoromethyl-substituted analog in exhibits superior stability in radical capture reactions, whereas the phenyl variant is prone to hydrolysis under acidic conditions .
Synthetic Accessibility :
- (S)-t-BuPyOx is synthesized in 64% overall yield via a three-step route from picolinic acid, while the phenyl-propan-2-yl derivative requires additional steps for introducing the bulky 2-pyridinylpropane group, reducing scalability .
Stability and Solubility :
- The tert-butyl group in (S)-t-BuPyOx enhances solubility in organic solvents (e.g., toluene, CH₂Cl₂), whereas the phenyl analog exhibits lower solubility, necessitating polar aprotic solvents like DMF .
- Hydrolysis susceptibility: The oxazoline ring in phenyl-substituted derivatives is more prone to acidic hydrolysis than CF₃- or tert-butyl-substituted analogs .
Data Table: Physicochemical Properties
| Property | (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole | (S)-t-BuPyOx | L1 (CF₃-substituted) |
|---|---|---|---|
| Molecular Weight | 292.34 g/mol | 205.13 g/mol | 297.27 g/mol |
| Melting Point | 70–71°C (decomposes) | 70.2–71.0°C | 79.6–79.9°C |
| Solubility (CH₂Cl₂) | Moderate | High | High |
| Hydrolysis Resistance (pH 7) | Low | Moderate | High |
| Enantiomeric Excess (Typical) | 88–95% | 90–98% | 85–93% |
Biological Activity
(S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Molecular Formula : CHNO
Molecular Weight : 266.33 g/mol
CAS Number : 292839-81-7
The compound features a dihydrooxazole ring, which is known for its ability to participate in various biological interactions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of oxazole derivatives, including those similar to (S)-4-phenyl compounds. A series of 4,5-dihydrooxazole derivatives demonstrated significant antifungal activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.03 - 0.5 μg/mL |
| Cryptococcus neoformans | 0.25 - 2 μg/mL |
| Aspergillus fumigatus | 0.25 - 2 μg/mL |
Compounds A30-A34, structurally related to (S)-4-phenyl derivatives, exhibited broad-spectrum antifungal activity with favorable metabolic stability in human liver microsomes, indicating potential for therapeutic use in treating fungal infections .
The antifungal mechanism is primarily attributed to the inhibition of sterol biosynthesis via targeting the enzyme CYP51, which is crucial for fungal cell membrane integrity. The low MIC values suggest that these compounds can effectively disrupt fungal growth at minimal concentrations.
Pharmacokinetics
Pharmacokinetic studies on related compounds have shown promising results:
- Half-life : Compounds A31 and A33 exhibited half-lives of approximately 80.5 min and 69.4 min, respectively.
- Metabolic Stability : These compounds showed weak or negligible inhibition of cytochrome P450 enzymes CYP3A4 and CYP2D6, suggesting a lower risk of drug-drug interactions .
Case Studies
-
Case Study on Antifungal Efficacy
A study evaluated the efficacy of a series of oxazole derivatives against Candida albicans in vitro. The results indicated that several compounds could reduce fungal viability significantly at low concentrations, with compound A31 showing the most promise due to its favorable pharmacokinetic profile. -
Clinical Relevance
The potential application of these compounds in clinical settings is supported by their broad-spectrum activity and low toxicity profile observed in preliminary animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
